molecular formula C10H5ClF3NO2 B1344648 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 883523-01-1

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1344648
CAS No.: 883523-01-1
M. Wt: 263.6 g/mol
InChI Key: QWNKFHSKFIOVSK-UHFFFAOYSA-N
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Description

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Scientific Research Applications

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of materials with specialized properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized and shown to have antimicrobial activity . These compounds are believed to interact with various targets in microbial cells, leading to their antimicrobial effects .

Mode of Action

Related compounds, such as 7-chloro-4-aminoquinoline derivatives, are known to interact with their targets through a nucleophilic aromatic substitution reaction . This interaction leads to changes in the microbial cells that result in their death .

Biochemical Pathways

Related compounds, such as quinoline derivatives, have been shown to affect various carcinogenic pathways, including the ras/raf/mek and pi3k/akt/mtor signaling cascades . These pathways regulate critical cellular processes such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

Related compounds, such as 4-aminoquinolines, are known to be completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .

Result of Action

Related compounds, such as 7-chloro-4-aminoquinoline derivatives, have been shown to have antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (mic) values in the range of 15 to 125 µg/mL .

Action Environment

It is known that the biological activity of related compounds, such as 7-chloro-4-aminoquinoline derivatives, can be influenced by factors such as the length of the carbon-chain linker and the electronic properties of the compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indole derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require the use of a solvent like acetonitrile and a catalyst such as copper(I) bromide (CuBr).

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation to introduce the chloro group, followed by trifluoromethylation and carboxylation reactions. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for achieving high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Indole N-oxides.

    Reduction: Indole alcohols or aldehydes.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    7-Chloro-4-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of an indole.

    7-Chloro-4-(trifluoromethyl)benzimidazole: Contains a benzimidazole core, offering different biological activities.

    7-Chloro-4-(trifluoromethyl)pyridine: A pyridine-based compound with similar substituents.

Uniqueness: 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to its indole core, which is known for its versatility in biological systems

Properties

IUPAC Name

7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKFHSKFIOVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629557
Record name 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883523-01-1
Record name 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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